6-hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC14966726
Molecular Formula: C25H26O3
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
![6-hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one -](/images/structure/VC14966726.png)
Specification
Molecular Formula | C25H26O3 |
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Molecular Weight | 374.5 g/mol |
IUPAC Name | 6-hexyl-2,5-dimethyl-3-phenylfuro[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C25H26O3/c1-4-5-6-10-13-19-16(2)20-14-21-23(15-22(20)28-25(19)26)27-17(3)24(21)18-11-8-7-9-12-18/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3 |
Standard InChI Key | PZKVMPMLJMMIKH-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCC1=C(C2=CC3=C(C=C2OC1=O)OC(=C3C4=CC=CC=C4)C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s backbone consists of a furochromone system—a fusion of a furan ring and a chromone (benzopyran-4-one) moiety. The furo[3,2-g]chromen-7-one numbering system places the oxygen atom of the furan ring at position 1 and the ketone group of the chromone at position 7. Critical substituents include:
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Hexyl chain: A six-carbon alkyl group at position 6, enhancing hydrophobicity and influencing membrane permeability.
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Methyl groups: At positions 2 and 5, contributing to steric effects and metabolic stability.
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Phenyl ring: At position 3, enabling π-π stacking interactions in biological targets.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₂₅H₂₆O₃ |
Molecular Weight | 374.5 g/mol |
IUPAC Name | 6-hexyl-2,5-dimethyl-3-phenylfuro[3,2-g]chromen-7-one |
Canonical SMILES | CCCCCCC1=C(C2=CC3=C(C=C2OC1=O)OC(=C3C4=CC=CC=C4)C)C |
Topological Polar Surface Area | 46.5 Ų |
The hexyl chain’s length and flexibility are hypothesized to modulate interactions with lipid bilayers or hydrophobic protein pockets, while the phenyl group may engage in aromatic interactions with biological receptors.
Spectroscopic Characterization
Structural validation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 1.2–1.4 ppm (hexyl chain CH₂), δ 2.3–2.5 ppm (methyl groups), and δ 7.2–7.8 ppm (phenyl protons).
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¹³C NMR: Peaks corresponding to carbonyl (C=O, ~175 ppm), aromatic carbons (110–160 ppm), and aliphatic chains (10–40 ppm).
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High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed using C18 columns with acetonitrile/water gradients.
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Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 375.3, aligning with the molecular weight.
Synthetic Pathways and Optimization
Multi-Step Organic Synthesis
The synthesis typically follows a convergent approach:
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Chromone Precursor Preparation:
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Furan Ring Annulation:
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Cyclization of γ-keto esters with phosphorus oxychloride introduces the furan moiety.
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Functionalization Steps:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Chromone formation | Ethyl acetoacetate, H₂SO₄, 80°C | 65 |
Furan annulation | POCl₃, DMF, 0°C → RT | 72 |
Hexylation | 1-Bromohexane, K₂CO₃, DMF, 110°C | 58 |
Final purification | Column chromatography (SiO₂, hexane/EtOAc) | 85 |
Challenges and Mitigation Strategies
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Low Solubility: The hexyl and phenyl groups reduce polarity, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions.
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Regioselectivity Issues: Directed ortho-metalation techniques ensure precise substitution patterns .
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Byproduct Formation: Silver catalysts (AgNO₃) improve cyclization efficiency, reducing dimerization byproducts .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The hydrophobic hexyl chain may disrupt microbial cell membranes, while the chromone core interferes with nucleic acid synthesis.
Anti-Inflammatory Effects
The compound inhibits COX-2 (IC₅₀ = 18 µM) and reduces TNF-α production in macrophages by 40% at 25 µM. Molecular docking suggests the phenyl group occupies COX-2’s hydrophobic pocket, mimicking arachidonic acid binding.
Applications in Research and Development
Drug Discovery
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Lead Optimization: The scaffold serves as a starting point for analogs with improved pharmacokinetics.
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Targeted Delivery: Liposomal formulations exploit the hexyl chain’s lipid affinity for tumor-specific delivery.
Material Science
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Fluorescent Probes: The conjugated chromone system emits blue fluorescence (λₑₘ = 450 nm), applicable in bioimaging.
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Polymer Additives: Enhances thermal stability in polyesters when incorporated at 2 wt%.
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